2,4,7-Trichlorodibenzofuran
Overview
Description
2,4,7-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, belonging to the family of polychlorinated dibenzofurans. These compounds are known for their persistence in the environment and potential toxicological effects. The molecular formula of this compound is C₁₂H₅Cl₃O, and it has a molecular weight of 271.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 2, 4, and 7 positions on the dibenzofuran ring .
Industrial Production Methods: Industrial production of this compound often involves the pyrolysis or incineration of chlorine-containing organic materials, such as polyvinyl chloride (PVC) or polychlorinated biphenyls (PCBs), at temperatures below 1200°C. This process can lead to the formation of various polychlorinated dibenzofurans, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trichlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated dibenzofuran quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Chlorinated dibenzofuran quinones.
Reduction: Less chlorinated dibenzofurans.
Substitution: Various halogenated dibenzofurans depending on the substituent used.
Scientific Research Applications
2,4,7-Trichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans in various chemical reactions.
Biology: Research on its toxicological effects helps in understanding the impact of chlorinated organic pollutants on biological systems.
Medicine: Studies on its interaction with biological molecules contribute to the development of therapeutic agents and detoxification methods.
Industry: It is used in the synthesis of other chlorinated organic compounds and as a reference standard in environmental analysis
Mechanism of Action
2,4,7-Trichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the complex translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcriptional activation of various genes involved in xenobiotic metabolism. This mechanism is responsible for both the biochemical and toxic effects of this compound .
Comparison with Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,4,8-Trichlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
Comparison: 2,4,7-Trichlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicological profile. Compared to 2,3,7,8-Tetrachlorodibenzofuran, it is less toxic but still poses significant environmental and health risks. The presence of chlorine atoms at the 2, 4, and 7 positions makes it distinct in terms of its interaction with biological molecules and its persistence in the environment .
Properties
IUPAC Name |
2,4,7-trichlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-2-8-9-3-7(14)4-10(15)12(9)16-11(8)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBZRVJHPZIGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C=C(C=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232555 | |
Record name | 2,4,7-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-42-1 | |
Record name | 2,4,7-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,7-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,7-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94VJT8NH95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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